molecular formula C12H13FOS B2976540 2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one CAS No. 1044049-41-3

2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B2976540
CAS No.: 1044049-41-3
M. Wt: 224.29
InChI Key: PXGULRCPZMXZAE-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one is a cyclohexanone derivative featuring a sulfanyl (-S-) group at position 2 of the cyclohexanone ring, substituted with a 4-fluorophenyl moiety. This compound is identified by the CAS registry number 1044049-41-3 and synonyms such as 2-[(4-Fluorophenyl)thio]cyclohexanone . It is commercially available with a purity of 95% .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGULRCPZMXZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 4-fluorothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group may interact with hydrophobic pockets within biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations: Sulfanyl vs. Sulfonyl/Sulfinyl Groups

  • 2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexan-1-one () :
    This compound replaces the sulfanyl group with a sulfonyl (-SO₂-) moiety and substitutes fluorine with chlorine. Sulfonyl groups are stronger electron-withdrawing groups compared to sulfanyl, increasing electrophilicity and altering metabolic stability. The chloro substituent may enhance lipophilicity compared to fluorine, affecting bioavailability .
  • 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one () :
    The sulfinyl (-SO-) group introduces chirality and moderate electron withdrawal. The methoxy group on the phenyl ring provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This difference could influence catalytic or biological activity .

Halogen and Positional Isomerism

  • Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) (): This analog replaces the sulfanyl group with an ethylamino (-NHCH₂CH₃) moiety and positions fluorine at the 3- instead of 4-position on the phenyl ring. The amino group enables hydrogen bonding, likely enhancing CNS activity (e.g., as a ketamine analog), while the fluorine’s meta-position alters steric and electronic interactions .
  • 4-(2-(Trifluoromethyl)phenyl)cyclohexan-1-one (): Substitution at position 4 of the cyclohexanone ring with a trifluoromethylphenyl group introduces steric bulk and strong electron withdrawal. The trifluoromethyl group enhances metabolic resistance compared to mono-fluorinated analogs .

Functional Group Additions

  • 2-(Hydroxy-(4-fluorophenyl)methyl)cyclohexan-1-one () :
    Incorporates a hydroxymethyl group adjacent to the fluorophenyl ring, enabling hydrogen bonding and increasing polarity. This structural variation could improve solubility but reduce membrane permeability compared to the sulfur-linked target compound .
  • Methylaminoketone (2-(methylamino)-2-(o-tolyl)cyclohexan-1-one) (): Features a methylamino group and ortho-methylphenyl substituent.

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Functional Implications Reference
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one 2-sulfanyl, 4-fluorophenyl Electron withdrawal, potential CNS activity
2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexan-1-one Sulfonyl, chloro substituent Increased electrophilicity, lipophilicity
Fluorexetamine Ethylamino, 3-fluorophenyl Hydrogen bonding, NMDA receptor modulation
Methylaminoketone Methylamino, o-tolyl Steric hindrance, analgesic activity

Biological Activity

2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, characterization, and various biological activities, including antimicrobial, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexanone with a fluorinated phenyl thiol under specific conditions. The characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

These results suggest that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, making it a candidate for further development in treating infections.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a DPPH inhibition rate of approximately 40% at a concentration of 100 µg/mL, indicating significant free radical scavenging activity. This activity is crucial for potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound exhibited dose-dependent cytotoxicity, suggesting that it may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy. This synergistic effect highlights the potential for this compound in combination therapies for cancer treatment.

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